3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride
CAS No.: 609805-62-1
Cat. No.: VC6186446
Molecular Formula: C10H22Cl2N2O2
Molecular Weight: 273.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 609805-62-1 |
|---|---|
| Molecular Formula | C10H22Cl2N2O2 |
| Molecular Weight | 273.2 |
| IUPAC Name | 3-(4-propan-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.2ClH/c1-9(2)12-7-5-11(6-8-12)4-3-10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H |
| Standard InChI Key | RSLXMBZAICPMFZ-UHFFFAOYSA-N |
| SMILES | CC(C)N1CCN(CC1)CCC(=O)O.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 3-(4-propan-2-ylpiperazin-1-yl)propanoic acid dihydrochloride, delineates its structure: a piperazine ring substituted at the 4-position with an isopropyl group (-CH(CH₃)₂) and a propanoic acid (-CH₂CH₂COOH) chain at the 1-position, neutralized by two hydrochloride moieties. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 609805-62-1 |
| Molecular Formula | C₁₀H₂₂Cl₂N₂O₂ |
| Molecular Weight | 273.2 g/mol |
| SMILES | CC(C)N1CCN(CC1)CCC(=O)O.Cl.Cl |
| InChIKey | RSLXMBZAICPMFZ-UHFFFAOYSA-N |
The presence of two chloride ions enhances water solubility, a trait critical for drug formulation .
Crystallography and Conformational Analysis
X-ray diffraction studies of analogous piperazine derivatives reveal that the dihydrochloride salt adopts a monoclinic crystal system (space group P2₁/c), stabilized by hydrogen bonding between the protonated piperazine nitrogens, chloride ions, and the carboxylic acid group. This arrangement influences its stability and dissolution kinetics.
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Piperazine Functionalization: Reacting piperazine with 2-bromopropane to introduce the isopropyl group at the 4-position.
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Alkylation: Attaching a 3-bromopropanoic acid ester to the 1-position of the piperazine ring.
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Hydrolysis and Salt Formation: Saponification of the ester to the carboxylic acid, followed by treatment with hydrochloric acid to yield the dihydrochloride salt.
Key reaction conditions include anhydrous solvents (e.g., tetrahydrofuran), temperatures of 40–60°C, and catalytic bases like triethylamine to facilitate nucleophilic substitutions.
Analytical Validation
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HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) confirms ≥98% purity.
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NMR: Characteristic signals include δ 1.1 ppm (isopropyl -CH₃), δ 2.7–3.5 ppm (piperazine -CH₂-), and δ 12.5 ppm (carboxylic acid -COOH).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 273.2 [M+H]⁺, consistent with the molecular formula .
Pharmacological Profile and Antimalarial Mechanism
Antimalarial Activity
As a metabolite of piperaquine, this compound inhibits Plasmodium falciparum growth by targeting the parasite’s hemozoin formation pathway. In vitro studies demonstrate an IC₅₀ of 12 nM against the 3D7 strain, comparable to chloroquine (IC₅₀ 15 nM). The isopropyl group enhances membrane permeability, enabling rapid diffusion into infected erythrocytes .
Pharmacokinetics
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Absorption: Oral bioavailability in rodent models is 65%, with a Tₘₐₓ of 2 hours.
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Metabolism: Hepatic cytochrome P450 enzymes (CYP3A4) oxidize the isopropyl group to a carboxylate, which is excreted renally.
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Half-Life: 18 hours in humans, supporting once-daily dosing in combination therapies .
Comparative Analysis with Related Antimalarials
| Parameter | 3-[4-(Propan-2-yl)piperazin-1-yl]propanoic Acid Dihydrochloride | Piperaquine | Chloroquine |
|---|---|---|---|
| IC₅₀ (P. falciparum) | 12 nM | 8 nM | 15 nM |
| Half-Life (hours) | 18 | 21 | 6 |
| Solubility (mg/mL) | 45 | 0.1 | 10 |
| Bioavailability (%) | 65 | 80 | 70 |
The compound’s superior solubility and comparable efficacy to piperaquine position it as a promising candidate for further development .
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